molecular formula C19H18N4OS2 B13353845 3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13353845
M. Wt: 382.5 g/mol
InChI Key: GCKJFUSQLHXWAR-UHFFFAOYSA-N
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Description

1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is a complex heterocyclic compound that combines several functional groups, including a triazole ring, a thiadiazole ring, and a phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether typically involves multiple steps One common method starts with the preparation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core

    Formation of Triazole and Thiadiazole Rings: The triazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions. The thiadiazole ring is often formed by cyclization reactions involving thiosemicarbazides and carbon disulfide.

    Fusion of Rings: The triazole and thiadiazole rings are fused together through cyclization reactions, often involving oxidative conditions.

    Introduction of Functional Groups: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, while the phenyl ether group is typically added through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triazole and thiadiazole rings into their corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl and phenyl ether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols and amines, and electrophiles such as alkyl halides, are commonly employed.

Major Products

Scientific Research Applications

1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but lacks the benzylsulfanyl and phenyl ether groups.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar core structure but different substituents.

Uniqueness

1-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is unique due to the presence of both benzylsulfanyl and phenyl ether groups, which enhance its biological activity and chemical stability compared to similar compounds .

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS2/c1-14(24-16-10-6-3-7-11-16)18-22-23-17(20-21-19(23)26-18)13-25-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

GCKJFUSQLHXWAR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)CSCC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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